Physical Property Differentiation: Density as a Surrogate for Purity Monitoring and Phase Separation Behavior
The predicted density of 2-bromoethyl bromoacetate (2.0±0.1 g/cm³) is approximately 33% higher than that of both ethyl bromoacetate (1.5±0.1 g/cm³) and 2-bromoethyl acetate (1.5±0.1 g/cm³) . This substantial difference—approximately 0.5 g/cm³—arises from the presence of the second bromine atom and provides a measurable physical property that can be exploited for identity confirmation, purity assessment, and phase separation during aqueous workup procedures.
| Evidence Dimension | Liquid density at standard conditions (predicted/experimental) |
|---|---|
| Target Compound Data | 2.0±0.1 g/cm³ (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | Ethyl bromoacetate: 1.5±0.1 g/cm³ (predicted) / 1.51 g/cm³ (experimental, lit.); 2-Bromoethyl acetate: 1.5±0.1 g/cm³ (predicted) / 1.514 g/mL at 25°C (experimental, lit.) |
| Quantified Difference | Δ ≈ +0.5 g/cm³ (≈33% increase over mono-bromo analogs) |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider); experimental comparator data from standard reference sources |
Why This Matters
The exceptionally high density relative to mono-bromo analogs provides a rapid, non-destructive quality control checkpoint—a measured density below 1.8 g/cm³ would immediately signal contamination with under-brominated side products or residual solvents, enabling rejection of substandard material before use in critical synthetic steps.
